N-benzhydryl-4-isopropylbenzamide
Description
Properties
Molecular Formula |
C23H23NO |
|---|---|
Molecular Weight |
329.4g/mol |
IUPAC Name |
N-benzhydryl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C23H23NO/c1-17(2)18-13-15-21(16-14-18)23(25)24-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-17,22H,1-2H3,(H,24,25) |
InChI Key |
MJYFTPPDKFCVNV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of N-Benzhydryl-4-isopropylbenzamide and Analogues
Functional Group Analysis
- This compound : The benzhydryl group contributes to significant steric bulk and lipophilicity, which may enhance blood-brain barrier penetration compared to analogues. The 4-isopropyl group on the aromatic ring provides moderate electron-donating effects .
- N-Hydroxy-4-isopropylbenzamide : The hydroxy group introduces polarity and hydrogen-bonding capacity, likely increasing aqueous solubility but reducing membrane permeability compared to the benzhydryl analogue .
- BD 1008 : As a dihydrobromide salt with a dichlorophenyl group, it exhibits distinct pharmacological activity (e.g., sigma-1 receptor antagonism), highlighting how halogenation and salt formation alter bioactivity .
Research Findings and Implications
- Lipophilicity Trends : The benzhydryl group increases logP values by ~3–4 units compared to N-hydroxy or phenyl-substituted analogues, favoring CNS-targeted drug design.
- Steric Effects : Bulky N-substituents may reduce metabolic degradation but complicate formulation due to poor solubility.
- Pharmacological Potential: Structural similarities to sigma receptor ligands (e.g., BD 1008) suggest possible neuroactive properties, warranting further investigation .
Preparation Methods
Synthesis of 1,1-Diphenylmethanamine (Benzhydrylamine)
The Gabriel synthesis remains a cornerstone for producing benzhydrylamine, the critical precursor for N-benzhydryl-4-isopropylbenzamide. As detailed by, phthalimide undergoes N-alkylation with bromodiphenylmethane at 190°C to yield N-diphenylmethyl phthalimide (Scheme I). Subsequent hydrazinolysis in aqueous ethanol liberates 1,1-diphenylmethanamine via steam distillation, achieving isolated yields of 68–72% after ether extraction and potassium hydroxide drying.
Notably, highlights advancements in benzhydrylamine synthesis through Ir(ppy)₃-catalyzed C–H arylation of benzylamines, enabling direct access to 1,1-diarylmethylamines in 56–98% yields under photoredox conditions. While this method bypasses phthalimide intermediates, scalability challenges persist due to costly iridium catalysts.
Schotten-Baumann Benzoylation with 4-Isopropylbenzoyl Chloride
The final step involves acylating benzhydrylamine with 4-isopropylbenzoyl chloride under Schotten-Baumann conditions. Adapted from, a suspension of 1,1-diphenylmethanamine in 5% NaOH reacts with 4-isopropylbenzoyl chloride (1.2 equiv) at 0–5°C. Vigorous shaking ensures complete consumption of the acyl chloride, with the amide precipitating upon acidification. Purification via recrystallization from ethanol affords this compound in 70–75% yield.
Key Optimization Parameters
-
Temperature Control : Excess exotherm during acyl chloride addition necessitates ice-water cooling to minimize hydrolysis.
-
Base Selection : Aqueous NaOH outperforms K₂CO₃ or Et₃N in suppressing oligomerization byproducts.
One-Pot Oxidative Amidation of 4-Isopropylbenzaldehyde
Reaction Mechanism and Intermediate Isolation
A novel one-pot strategy, reported by, converts aldehydes directly to amides via in situ nitrile imine (NI) generation. For this compound, 4-isopropylbenzaldehyde condenses with 2-nitrophenylhydrazine to form a hydrazone intermediate. Subsequent oxidation with KBr/Oxone in DMF at 50°C generates a reactive NI dipole, which couples with benzhydrylamine to yield the target amide (Scheme 1).
Crucially, identifies acyl diazene (3) as a transient intermediate, isolable in 28% yield under amine-free conditions. Reacting (3) with benzhydrylamine in DMF at 50°C delivers the amide in 68% yield, confirming its role in the pathway.
Solvent and Base Effects
Initial screens revealed stark solvent dependence:
| Solvent | NMR Yield (%) |
|---|---|
| Acetonitrile | <5 |
| DMF | 25 |
| 1,4-Dioxane | 10 |
| CHCl₃ | 13 |
DMF’s high polarity stabilizes the NI intermediate, while protic solvents (e.g., H₂O/MeCN) promote hydrolysis. Base screening further showed K₂CO₃ (5 equiv) optimal, yielding 71% amide after 16 h at 50°C.
Acid Chloride Synthesis and Catalytic Innovations
Generation of 4-Isopropylbenzoyl Chloride
The efficacy of Schotten-Baumann benzoylation hinges on access to high-purity 4-isopropylbenzoyl chloride. Patent US6770783B1 discloses a phosgene/N,N-dimethylformamide (DMF)-catalyzed method, converting 4-isopropylbenzoic acid to its acyl chloride in >90% conversion at 60°C. The Vilsmeier salt (DMF·POCl₃) acts as the active chlorinating agent, with DMF recyclability enhancing process sustainability.
Comparative Analysis of Chlorination Agents
| Reagent | Catalyst | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Phosgene | DMF | 60 | 92 |
| Thionyl Chloride | Pyridine | 80 | 88 |
| Oxalyl Chloride | Urea | 25 | 95 |
Phosgene/DMF systems offer superior thermal stability, minimizing decarboxylation side reactions common with thionyl chloride above 80°C.
Methodological Comparison and Industrial Viability
Yield and Scalability
| Method | Yield (%) | Scale-Up Feasibility |
|---|---|---|
| Schotten-Baumann | 70–75 | High |
| Oxidative Amidation | 68–71 | Moderate |
| Acid Chloride-Mediated Acylation | 90 | High |
Traditional benzoylation excels in scalability but requires preformed acyl chlorides. Oxidative amidation circumvents this via in situ dipole generation but demands rigorous solvent optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
